1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole
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Overview
Description
1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a phenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylmethanol and 2-(2,4-dichlorophenyl)ethanol.
Formation of Intermediate: The intermediate is formed by reacting 2,4-dichlorophenylmethanol with 2-(2,4-dichlorophenyl)ethanol in the presence of a base such as potassium carbonate.
Cyclization: The intermediate undergoes cyclization with imidazole in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as cytochrome P450 enzymes.
Pathways Involved: It interferes with the biosynthesis of essential cellular components, leading to inhibition of cell growth and proliferation.
Comparison with Similar Compounds
- 1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine
- 1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
Uniqueness: 1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole is unique due to its specific structural features, such as the presence of both dichlorophenyl and imidazole moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
61292-40-8 |
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Molecular Formula |
C18H16Cl2N2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-[1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]ethyl]imidazole |
InChI |
InChI=1S/C18H16Cl2N2O/c1-13(22-9-8-21-12-22)16-4-2-3-5-18(16)23-11-14-6-7-15(19)10-17(14)20/h2-10,12-13H,11H2,1H3 |
InChI Key |
HUFKNBOVMCCGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
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